1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
The compound “1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C14H16F2N2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The piperidine ring in the compound adopts a chair conformation. The dihedral angles between the mean plane of the piperidine ring and the phenyl rings are 89.78 (7) and 48.30 (8)° . In the crystal, molecules are linked into chains along the b-axis direction by C-H⋯O hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and the interactions within its crystal structure. The DFT/B3LYP/6-311 G (d,p) method was used to determine the HOMO-LUMO energy levels . The molecular electrostatic potential surfaces were investigated by Hirshfeld surface analysis .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds demonstrates intricate crystal packing and extensive hydrogen-bond interactions, contributing to the understanding of molecular conformation and interaction in the solid state. For example, a picrate salt of a closely related compound exhibits dual three-center hydrogen bonds, forming an infinite two-dimensional network along a specific plane, indicative of potential for detailed crystallographic studies and applications in material science (Jasinski et al., 2009).
Synthetic Chemistry and Molecular Design
Research into the synthesis and structural characterization of novel compounds, including those with a piperidine moiety, expands the chemical toolkit available for the development of new pharmaceuticals and materials. For instance, the synthesis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one highlights the versatility of piperidine derivatives in creating compounds with potential therapeutic applications (Fatma et al., 2017).
Molecular Interactions and Docking Studies
Investigations into molecular interactions, including binding analyses and docking studies, are crucial for drug discovery and development. For instance, the synthesis, characterization, and docking studies of novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes with metal ions demonstrate the potential for discovering new bioactive molecules (Kurt et al., 2020).
Pharmacology and Drug Design
Compounds containing the piperidine moiety are explored for their pharmacological properties, including as potential antihypertensive agents or in the study of cannabinoid receptors. The design, synthesis, and structure-activity relationship studies of piperidine derivatives as platelet-activating factor antagonists highlight the therapeutic potential of these compounds (Carceller et al., 1996).
Photopolymerization Initiators
Naphthalimide derivatives, including those with piperidinyl groups, have been designed and synthesized as one-component visible light initiators for photopolymerization, demonstrating applications in materials science and engineering (Yang et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
1-[3-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-2-3-10(8-18)14(17-20)12-5-4-11(15)7-13(12)16/h4-5,7,10,20H,2-3,6,8H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUAHNYEZBUEP-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=NO)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(C1)/C(=N/O)/C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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